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Compound of Interest

Compound Name: HPOB

Cat. No.: B10765297

Get Quote

HPOB is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1]

[2] Unlike other HDACs, which are primarily nuclear and regulate gene expression through

histone modification, HDAC6 is predominantly located in the cytoplasm and has a variety of

non-histone substrates, most notably α-tubulin.

Core Function and Mechanism of Action
The primary function of HPOB in cells is to selectively inhibit the enzymatic activity of HDAC6.

[1][2] HDAC6 is responsible for removing acetyl groups from its substrates. By inhibiting this

deacetylase activity, HPOB treatment leads to the hyperacetylation of HDAC6 targets. A major

substrate of HDAC6 is α-tubulin; therefore, HPOB induces the accumulation of acetylated α-

tubulin.[1] This modification affects microtubule stability and function, which in turn can impact

cellular processes such as cell migration and mitosis. HPOB has been shown to inhibit cell

growth without significantly affecting cell viability on its own. However, it enhances the efficacy

of DNA-damaging anticancer agents like etoposide and doxorubicin, specifically in transformed

cells, by promoting apoptosis. This synergistic effect is linked to an increase in DNA damage

markers, such as γH2AX, and the cleavage of PARP, a marker of apoptosis.

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10765297#bc-rfq
https://www.benchchem.com/product/b10765297/docs?utm_src=pdf-body#section-1-hpob-the-selective-hdac6-inhibitor
https://www.selleckchem.com/products/hpob.html
https://www.medchemexpress.com/HPOB.html
https://www.benchchem.com/product/b10765297/docs?utm_src=pdf-body#section-1-hpob-the-selective-hdac6-inhibitor
https://www.selleckchem.com/products/hpob.html
https://www.medchemexpress.com/HPOB.html
https://www.benchchem.com/product/b10765297/docs?utm_src=pdf-body#section-1-hpob-the-selective-hdac6-inhibitor
https://www.benchchem.com/product/b10765297/docs?utm_src=pdf-body#section-1-hpob-the-selective-hdac6-inhibitor
https://www.selleckchem.com/products/hpob.html
https://www.benchchem.com/product/b10765297/docs?utm_src=pdf-body#section-1-hpob-the-selective-hdac6-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Target
Cell
Lines/System

Reference

IC50 56 nM HDAC6
Recombinant

Human HDAC6

Selectivity >30-fold

Other HDACs

(HDAC1, 3, 8,

10)

Recombinant

Human HDACs

Growth Inhibition
8, 16, 32 µM (72

hrs)
Cell Growth

HFS, LNCaP,

A549, U87

Experimental Protocols
In Vitro HDAC Enzymatic Assay: This assay is used to determine the inhibitory activity of

HPOB on HDAC enzymes.

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8, HDAC10)

are used.

A fluorogenic substrate, such as Z-Lys(Ac)-AMC or Fluor de Lys, is utilized. Upon

deacetylation by the HDAC enzyme, the substrate can be cleaved by a developer (like

trypsin) to release a fluorescent molecule (7-amino-4-methylcoumarin or AMC).

A series of dilutions of HPOB (typically in 10% DMSO) are prepared in an HDAC assay

buffer.

The enzymatic reaction is set up in a 50 µL mixture containing the HDAC assay buffer, 5 µg

BSA, the specific HDAC substrate, the HDAC enzyme, and the test compound (HPOB).

The reaction is incubated at 37°C for 30-90 minutes.

After incubation, 50 µL of 2x HDAC developer is added, and the plate is incubated at room

temperature for an additional 15 minutes.

Fluorescence intensity is measured using a microplate reader at an excitation of 360 nm and

an emission of 460 nm.
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Negative controls (no enzyme, no inhibitor) and positive controls (a known HDAC inhibitor

like SAHA) are included.

The IC50 value is calculated as the concentration of HPOB that results in a 50% reduction in

HDAC activity compared to the control.

Cell-Based Acetylation and Viability Assays: These assays assess the effect of HPOB on

cellular targets and cell fate.

Cell lines (e.g., normal HFS cells and transformed LNCaP, A549, U87 cells) are cultured

under standard conditions.

Cells are treated with various concentrations of HPOB (e.g., 0-32 µM) for a specified time,

typically 72 hours.

For acetylation studies, cell lysates are collected and analyzed by Western blotting using

antibodies specific for acetylated α-tubulin and total α-tubulin. Acetylated histones can be

used as a negative control to demonstrate selectivity.

For cell growth and viability, assays like the CCK-8 (Cell Counting Kit-8) can be used, which

measures metabolic activity as an indicator of cell number.

To study apoptosis, markers like cleaved PARP and γH2AX are detected by Western blotting

after co-treatment with HPOB and a DNA-damaging agent.
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Caption: Mechanism of HPOB as an HDAC6 inhibitor in the cytoplasm.
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Section 2: The Hippo (Hpo) Signaling Pathway
The Hippo (Hpo) pathway is a highly conserved signaling cascade that plays a fundamental

role in controlling organ size by regulating cell proliferation, apoptosis, and stem cell self-

renewal. Its dysregulation is frequently implicated in cancer development. The core of the

pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional

co-activator Yorkie (Yki) in Drosophila, and its mammalian homologs YAP and TAZ.

Core Function and Cellular Roles
The primary function of the Hippo pathway is to restrain tissue growth. When the pathway is

active ("On-state"), a cascade of phosphorylation events leads to the inactivation and

cytoplasmic retention of the downstream effectors YAP and TAZ. When the pathway is inactive

("Off-state"), YAP and TAZ are free to enter the nucleus, where they associate with DNA-

binding transcription factors, primarily the TEAD family, to drive the expression of genes that

promote cell proliferation and inhibit apoptosis.

Key Cellular Functions:

Regulation of Cell Proliferation: The pathway inhibits cell division by preventing the nuclear

localization of YAP/TAZ, which are required for the transcription of pro-proliferative genes like

Cyclin E.

Control of Apoptosis: Active Hpo signaling promotes apoptosis, in part by suppressing the

transcription of anti-apoptotic genes like Diap1.

Stem Cell Maintenance: The Hippo pathway is crucial for regulating the balance between

stem cell self-renewal and differentiation.

Tissue Regeneration and Repair: The pathway is dynamically regulated during tissue

damage and repair processes to ensure appropriate cell replacement and prevent

overgrowth.

The Core Kinase Cascade
Upstream Regulation: The Hippo pathway integrates a wide array of upstream signals,

including cell-cell contact, cell polarity, mechanical stress, and soluble factors. In Drosophila,
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proteins like Expanded (Ex) and Merlin (Mer) act upstream to activate the core kinase

cascade.

Hpo/MST1/2 Kinase: The central component is the Ste20-like kinase Hippo (Hpo) (MST1

and MST2 in mammals). Hpo forms a complex with the scaffold protein Salvador (Sav)

(SAV1 in mammals). This complex phosphorylates and activates the downstream kinase

Warts (Wts).

Wts/LATS1/2 Kinase: Warts (Wts) (LATS1 and LATS2 in mammals) is an NDR family kinase.

It forms a complex with the protein Mats (Mob as tumor suppressor) (MOB1A/B in

mammals). Once activated by Hpo, the Wts-Mats complex phosphorylates the transcriptional

co-activator Yki/YAP/TAZ.

Yki/YAP/TAZ Regulation: Phosphorylation of YAP/TAZ by LATS1/2 creates a binding site for

14-3-3 proteins, leading to the sequestration of YAP/TAZ in the cytoplasm and its

subsequent degradation. This prevents YAP/TAZ from entering the nucleus and activating

target gene expression.

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Protein Interactions: This protocol is used to verify

interactions between Hippo pathway components (e.g., Hpo-Sav or YAP-TEAD).

Cells are cultured and lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl,

EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase

inhibitors.

The protein concentration of the lysate is determined using a BCA or Bradford assay.

A specific antibody against a "bait" protein (e.g., anti-YAP) is added to the lysate and

incubated for several hours to overnight at 4°C with gentle rotation.

Protein A/G-conjugated beads (e.g., agarose or magnetic beads) are added and incubated

for another 1-4 hours to capture the antibody-protein complex.

The beads are washed several times with lysis buffer to remove non-specific binders.

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
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The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an

antibody against the suspected "prey" protein (e.g., anti-TEAD).

In Vitro Kinase Assay for LATS1/2 Activity: This assay measures the ability of LATS1/2 to

phosphorylate its substrate, YAP.

Immunoprecipitate active LATS1/2 kinase from cell lysates.

Prepare a reaction mixture containing the immunoprecipitated LATS1/2, a purified

recombinant YAP protein (or a peptide fragment containing the LATS phosphorylation site)

as the substrate, ATP (often radiolabeled [γ-³²P]ATP), and a kinase assay buffer (containing

MgCl₂).

Incubate the reaction at 30°C for 20-30 minutes.

Stop the reaction by adding SDS sample buffer.

Analyze the products by SDS-PAGE. If using radiolabeled ATP, detect the phosphorylated

YAP by autoradiography. Alternatively, use a phospho-specific antibody against the target

site on YAP for detection by Western blot.
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Caption: The core Hippo (Hpo) signaling pathway cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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